molecular formula C23H28O6 B562519 Isolariciresinol 9,9'-acetonide CAS No. 252333-71-4

Isolariciresinol 9,9'-acetonide

Cat. No.: B562519
CAS No.: 252333-71-4
M. Wt: 400.471
InChI Key: SNCSNQKSYHFYSD-YHEJKZAPSA-N
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Description

    Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.

  • It has been isolated from the barks of the tree species Pseudolarix kaempferi .
  • This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
  • Properties

    IUPAC Name

    6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SNCSNQKSYHFYSD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H28O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    400.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Plant Material Selection and Pretreatment

    Isolariciresinol is commonly extracted from lignan-rich plants such as Linum usitatissimum (flaxseed) and Carthamus tinctorius (safflower). The plant material is typically dried, ground into a fine powder, and defatted using non-polar solvents like hexane or petroleum ether to remove lipids.

    Solvent Extraction of Isolariciresinol

    Polar solvents, including methanol or ethanol-water mixtures (70–80% v/v), are employed to solubilize lignans. Accelerated solvent extraction (ASE) or Soxhlet extraction is used at temperatures ranging from 60°C to 80°C for 6–12 hours. The crude extract is then concentrated under reduced pressure.

    Chromatographic Purification

    The concentrated extract undergoes purification via column chromatography. Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate mixtures) separates isolariciresinol from other lignans and impurities. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) confirms purity, typically achieving ≥90% purity for downstream reactions.

    Acetonide Formation

    The purified isolariciresinol is subjected to acetonide protection to yield the 9,9'-acetonide derivative. This reaction involves refluxing isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction mechanism proceeds via the formation of a cyclic ketal, protecting the vicinal diol groups at positions 9 and 9'.

    Representative Reaction Conditions

    ParameterValue/Description
    SolventAnhydrous acetone
    Catalystp-TsOH (0.1–1.0 equiv)
    Temperature40–60°C
    Reaction Time4–12 hours
    WorkupNeutralization, extraction, evaporation

    The product is purified via recrystallization (e.g., using methanol:water mixtures) or flash chromatography, yielding this compound with ≥85% purity.

    Total Synthesis Approaches

    Total synthesis offers an alternative route, particularly when natural sources are scarce or inconsistent. This method involves constructing the lignan skeleton de novo, followed by acetonide protection.

    Lignan Skeleton Construction

    The synthesis begins with the preparation of the dibenzylbutyrolactone core, common to many lignans. A representative strategy involves:

    • Aldol Condensation : Coupling of two cinnamaldehyde derivatives to form a diarylpropanoid intermediate.

    • Oxidative Coupling : Using silver oxide (Ag₂O) or manganese(III) acetate to dimerize coniferyl alcohol analogs into the lignan framework.

    • Lactonization : Intramolecular esterification to form the γ-butyrolactone ring.

    Selective Hydroxylation and Methoxylation

    The intermediate undergoes regioselective hydroxylation and methoxylation to introduce substituents at positions 3, 4, and 5. Enzymatic methods (e.g., laccase-mediated oxidation) or chemical oxidants (e.g., DDQ) are employed to achieve stereochemical control.

    Acetonide Protection

    The final step mirrors the natural derivatization process, with acetone and acid catalysts forming the acetonide. Anhydrous conditions and molecular sieves are often used to drive the reaction to completion.

    Synthetic Yield Optimization

    FactorImpact on Yield
    Catalyst ChoiceBF₃·Et₂O improves rate vs. p-TsOH
    Solvent PurityAnhydrous acetone critical
    Temperature Control50°C optimal for kinetics

    Comparative Analysis of Methods

    Efficiency and Scalability

    MethodYield (%)Purity (%)Scalability
    Natural Derivatization60–7585–90Limited by plant source
    Total Synthesis40–5590–95Highly scalable

    Economic and Environmental Considerations

    • Natural Derivatization : Lower chemical input but dependent on plant availability.

    • Total Synthesis : Higher resource consumption but ensures supply chain stability.

    Chemical Reactions Analysis

    • Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
    • Common types of reactions include oxidation, reduction, and substitution.
    • Specific reagents and conditions used in these reactions would depend on the desired modifications.
    • The major products formed from these reactions would vary based on the specific reaction pathway.
  • Scientific Research Applications

    Pharmacological Properties

    Isolariciresinol 9,9'-acetonide exhibits several pharmacological properties that make it a candidate for therapeutic applications:

    • Antioxidant Activity : Research indicates that isolariciresinol derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
    • Anti-Cancer Effects : Studies have shown that lignans, including isolariciresinol derivatives, can inhibit the proliferation of cancer cells. They may induce apoptosis (programmed cell death) in various cancer cell lines, suggesting a potential role in cancer therapy .
    • Anti-Inflammatory Properties : Isolariciresinol has been associated with reduced inflammation markers in vitro and in vivo. This property could be beneficial for treating inflammatory diseases and conditions .

    Therapeutic Uses

    The therapeutic applications of this compound are diverse:

    • Cardiovascular Health : The compound has been studied for its ability to lower blood pressure and improve endothelial function. It protects against endothelial cell apoptosis induced by oxidative stress, which is crucial for maintaining vascular health .
    • Diabetes Management : Some studies suggest that lignans can improve insulin sensitivity and glucose metabolism, making them potential candidates for managing diabetes .
    • Neuroprotection : There is emerging evidence supporting the neuroprotective effects of isolariciresinol derivatives against neurodegenerative diseases. The antioxidant properties may play a critical role in protecting neuronal cells from damage .

    Health Benefits

    The consumption of foods rich in lignans, including those containing this compound, has been linked to several health benefits:

    • Cancer Prevention : Epidemiological studies suggest that dietary lignans may reduce the risk of hormone-related cancers by modulating estrogen metabolism and exhibiting anti-carcinogenic properties .
    • Cardiovascular Disease Risk Reduction : Regular intake of lignans has been associated with lower cholesterol levels and improved heart health markers. The mechanisms involve antioxidant effects and modulation of lipid metabolism .
    • Metabolic Syndrome Management : Lignans may help manage components of metabolic syndrome, including obesity and insulin resistance, due to their effects on lipid profiles and glucose metabolism .

    Case Studies

    Several case studies have highlighted the applications of this compound:

    • Endothelial Cell Protection :
      • A study demonstrated that isolariciresinol-9'-O-arabinofuranoside protected human umbilical vein endothelial cells from hydrogen peroxide-induced apoptosis through the PI3K/Akt signaling pathway. This suggests similar protective mechanisms may be present in this compound .
    • Cancer Cell Line Studies :
      • In vitro tests showed that isolariciresinol derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support further exploration of these compounds in cancer therapeutics .
    • Animal Models for Diabetes :
      • Animal studies indicated that lignan supplementation improved glucose tolerance and insulin sensitivity in diabetic models, showcasing the potential of isolariciresinol derivatives in diabetes management .

    Mechanism of Action

    • The exact mechanism by which Isolariciresinol 9,9’-acetonide exerts its effects is not fully understood.
    • It likely interacts with cellular pathways related to oxidative stress and inflammation due to its antioxidant properties.
  • Comparison with Similar Compounds

    • While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
    • Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).

    Biological Activity

    Isolariciresinol 9,9'-acetonide is a lignan derivative that has garnered attention for its potential biological activities. This compound is structurally related to isolariciresinol, which is known for various health benefits. The acetonide modification may influence its biological properties, making it a subject of interest in pharmacological research.

    Chemical Structure and Properties

    This compound is characterized by the presence of an acetonide group, which alters its chemical behavior compared to its parent compound. This modification can enhance solubility and stability, potentially affecting its bioactivity. The compound's structure can be represented as follows:

    C22H30O6\text{C}_{22}\text{H}_{30}\text{O}_{6}

    Biological Activities

    1. Antioxidant Properties:
    Research indicates that lignans, including isolariciresinol derivatives, exhibit significant antioxidant activity. This property is crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

    2. Antitumor Effects:
    Isolariciresinol and its derivatives have been studied for their antitumor potential. For instance, a study on Linum usitatissimum (flaxseed) highlighted the role of lignans in inhibiting tumor growth through modulation of key signaling pathways such as AKT1 and JUN . this compound may share similar mechanisms due to its structural relationship.

    3. Cardiovascular Protection:
    In vitro studies have demonstrated that lignans can protect endothelial cells from oxidative damage. For example, MWS-19 (a related compound) was shown to mitigate hydrogen peroxide-induced apoptosis in human umbilical vein endothelial cells (HUVECs) via the PI3K/Akt signaling pathway . This suggests that this compound could potentially offer cardiovascular benefits.

    Table 1: Summary of Biological Activities

    Activity Description Reference
    AntioxidantNeutralizes free radicals; reduces oxidative stress
    AntitumorInhibits tumor growth; affects signaling pathways (AKT1, JUN)
    CardiovascularProtects HUVECs from oxidative damage; modulates PI3K/Akt pathway

    Case Studies

    Case Study 1: Antitumor Activity in Ovarian Cancer
    A comprehensive study utilized network pharmacology to analyze the effects of various phytochemicals from Linum usitatissimum, including lignans like isolariciresinol. The findings suggested that these compounds could suppress ovarian cancer cell proliferation by targeting specific proteins involved in tumor growth .

    Case Study 2: Endothelial Cell Protection
    In an experiment involving HUVECs exposed to oxidative stress, MWS-19 demonstrated protective effects against apoptosis induced by hydrogen peroxide. The study elucidated the underlying mechanisms involving the PI3K/Akt pathway, indicating potential therapeutic applications for cardiovascular diseases .

    Q & A

    Q. What are the key structural and physicochemical properties of Isolariciresinol 9,9'-acetonide, and how do they influence experimental design?

    this compound is a lignan derivative classified as a 9,9'-dihydroxyaryltetrahydronaphthalene with a molecular formula of C₂₂H₂₆O₆ and a molecular weight of 386.438 g/mol . Key properties include a density of 1.2 g/cm³, boiling point of 570.3°C, and moderate solubility in organic solvents. These properties necessitate careful solvent selection for synthesis and purification (e.g., using DMSO for solubility studies) . Structural confirmation requires spectral analysis (NMR, HRMS) to resolve stereochemical ambiguity, as lignans often exhibit isomerism .

    Q. What methodologies are recommended for detecting and quantifying this compound in plant extracts?

    High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard. For example, reverse-phase C18 columns with acetonitrile/water gradients can separate lignan analogs . Calibration curves using certified reference standards (e.g., CAS 252333-72-5) are critical for quantification, with validation parameters including linearity (R² > 0.99), LOD/LOQ, and recovery rates .

    Q. How can researchers ensure the stability of this compound during experimental storage?

    Stability is influenced by temperature, light, and humidity. Store lyophilized samples at -20°C in amber vials under inert gas (N₂ or Ar). Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the acetonide group .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

    Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. For example, diastereomeric impurities from racemic synthetic routes may alter pharmacological outcomes . Mitigation strategies include:

    • Rigorous purity validation (HPLC ≥ 95%) .
    • Stereochemical confirmation via NOESY NMR or X-ray crystallography .
    • Standardized bioassay protocols (e.g., consistent cell lines, IC₅₀ calculation methods) .

    Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

    Use isotope-labeled tracers (e.g., ¹³C or ²H) to track metabolic fate in model organisms. For example, administer ¹³C-labeled compound via oral gavage and analyze metabolites in plasma/urine using LC-HRMS. Pair this with knockout models (e.g., CYP450 enzymes) to identify key metabolic enzymes .

    Q. How can computational models enhance the study of this compound’s molecular interactions?

    Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to targets like estrogen receptors or antioxidant enzymes. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd) .

    Q. What strategies address low yields in the synthetic preparation of this compound?

    Optimize acetonide protection/deprotection steps using BF₃·Et₂O as a catalyst. Monitor reaction progress via TLC (CH₂Cl₂:MeOH 9:1) and employ column chromatography with silica gel 60 for purification. Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

    Q. How should researchers interpret conflicting data on the compound’s antioxidant vs. pro-oxidant effects?

    Context-dependent behavior is common. Design dose-response studies (0.1–100 µM) in multiple cell lines (e.g., HepG2, RAW264.7) under varying oxidative stress conditions (H₂O₂, LPS). Measure ROS levels (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) to delineate dual roles .

    Methodological Best Practices

    • Spectral Analysis : Use 2D NMR (HSQC, HMBC) to assign protons/carbons in complex lignan structures .
    • Bioassay Controls : Include positive controls (e.g., quercetin for antioxidant assays) and vehicle controls to exclude solvent artifacts .
    • Data Reprodubility : Adhere to ARRIVE guidelines for in vivo studies and report SEM/standard deviations for n ≥ 3 replicates .

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